3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline, HCl
Description
Crystallographic Analysis of Fluorinated Aromatic Systems
The crystallographic analysis of fluorinated aromatic compounds presents unique challenges due to the inherent disorder effects associated with fluorine-containing substituents. X-ray diffraction studies of 3-(trifluoromethyl)phenanthrene have demonstrated significant rotational disorder of trifluoromethyl groups, with the disorder being attributed to the presence of multiple energy minima on the potential energy surface. This phenomenon is characteristic of many fluorinated aromatic systems where the trifluoromethyl group exhibits rotational freedom despite steric constraints.
In fluorinated aniline derivatives, the crystallographic parameters reveal distinct structural features influenced by the position and number of fluorine substituents. The molecular geometry of 4-fluoro-3-(trifluoromethyl)aniline exhibits a liquid form at room temperature with a refractive index of 1.466 and a boiling point range of 207-208 degrees Celsius. The density measurements indicate a value of 1.393 grams per milliliter at 25 degrees Celsius, reflecting the increased molecular weight contribution from fluorine atoms.
The unit cell parameters for fluorinated aromatic compounds typically show orthorhombic or monoclinic crystal systems, with the specific symmetry depending on the substitution pattern. X-ray diffraction investigations have revealed that different fluorination patterns result in distinct cybotactic nematic phases, particularly in hydrogen-bonded liquid crystalline systems. The crystallographic data demonstrates that fluorine substitution at different positions creates varying degrees of molecular packing efficiency and intermolecular interaction patterns.
Advanced neutron powder diffraction techniques have proven essential for accurate determination of fluorine positions in these structures, as conventional X-ray methods often struggle to distinguish between oxygen and fluorine atoms due to their similar scattering factors. The combination of X-ray and neutron diffraction data provides comprehensive structural information necessary for understanding the complete molecular architecture of fluorinated aniline derivatives.
| Compound | Crystal System | Density (g/mL) | Melting Point (°C) | Refractive Index |
|---|---|---|---|---|
| 4-Fluoro-3-(trifluoromethyl)aniline | Liquid | 1.393 | N/A | 1.466 |
| 3-Fluoro-4-(trifluoromethyl)aniline | Crystalline | N/A | 51-61 | N/A |
| 4-(Trifluoromethyl)aniline hydrochloride | Crystalline | N/A | 200-202 | N/A |
Electronic Effects of Trifluoromethyl and Fluoro Substituents on Aniline Basicity
The electronic effects of fluorine-containing substituents on aniline basicity are governed by both inductive and resonance mechanisms that significantly alter the electron density distribution around the amino group. The trifluoromethyl group exhibits strong electron-withdrawing properties through inductive effects, with Hammett sigma constants of 0.53 for para-substitution and 0.46 for meta-substitution. These values indicate substantial electron withdrawal that directly impacts the basicity of the aniline nitrogen atom.
The basicity of aniline derivatives is quantitatively described through pKa measurements of their conjugate acids. Unsubstituted aniline exhibits a pKa value of approximately 4.6 for its conjugate acid (anilinium ion). The introduction of electron-withdrawing fluorine substituents systematically decreases this pKa value, indicating reduced basicity. Statistical analysis of substituent effects on aniline pKa values has demonstrated that both carbon-nitrogen bond length and the angle between the benzene ring and amino group (CCNH angle) show strong positive correlations with pKa values.
Computational studies using electronic structure calculations have revealed that fluorine substitution alters the orbital energy levels and electron distribution patterns in aniline derivatives. The electron-withdrawing nature of the trifluoromethyl group reduces the electron density on the nitrogen atom through both sigma and pi electron systems. This electronic redistribution manifests as measurable changes in spectroscopic properties, particularly in nuclear magnetic resonance and infrared spectroscopy.
The combined effects of multiple fluorine substituents create additive influences on basicity. For compounds containing both fluoro and trifluoromethyl substituents, the overall electron-withdrawing effect represents the sum of individual contributions, modified by any resonance interactions between substituents. The positioning of these groups relative to the amino functionality determines the magnitude of their influence, with meta-positioned substituents generally showing greater inductive effects compared to para-positioned groups.
Experimental validation of these electronic effects comes from careful pKa measurements and spectroscopic analysis. Fourier-transform infrared spectroscopy reveals characteristic shifts in amino group stretching frequencies upon fluorine substitution, confirming the predicted electronic changes. Proton nuclear magnetic resonance spectroscopy demonstrates downfield shifts of amino protons, consistent with reduced electron density at the nitrogen center.
| Substituent Position | Hammett Sigma Constant | Expected pKa Change | Electronic Effect |
|---|---|---|---|
| Para-trifluoromethyl | 0.53 | -0.53 | Strong withdrawal |
| Meta-trifluoromethyl | 0.46 | -0.46 | Strong withdrawal |
| Para-fluoro | 0.06 | -0.06 | Weak withdrawal |
| Meta-fluoro | 0.34 | -0.34 | Moderate withdrawal |
Conformational Dynamics in Protonated Amine Derivatives
The conformational dynamics of protonated amine derivatives involve complex interactions between the charged amino group and the aromatic ring system, particularly in the presence of fluorine substituents. Upon protonation, the carbon-nitrogen bond length in aniline derivatives increases from approximately 1.41 angstroms to 1.474 angstroms, reflecting the change from sp2-like to sp3-like hybridization at the nitrogen center. This structural change fundamentally alters the conformational preferences and rotational barriers within the molecule.
In fluorinated aniline systems, the presence of trifluoromethyl groups introduces additional conformational complexity through rotational degrees of freedom. Studies of trifluoromethyl rotation in aromatic systems have identified significant barriers to rotation, typically ranging from 2-4 kilocalories per mole depending on the local chemical environment. The rotational potential energy surfaces exhibit multiple minima corresponding to different orientational arrangements of the fluorine atoms relative to the aromatic ring.
Temperature-dependent nuclear magnetic resonance studies reveal dynamic exchange processes in protonated fluorinated anilines. The exchange rates between different conformational states provide quantitative information about activation barriers and thermodynamic preferences. These studies demonstrate that intermolecular interactions, particularly hydrogen bonding involving the protonated amino group, significantly influence conformational equilibria.
The hydrogen bonding patterns in protonated aniline derivatives create additional constraints on molecular conformation. The positively charged ammonium group serves as a strong hydrogen bond donor, forming specific interaction geometries with counterions or solvent molecules. In crystalline environments, these hydrogen bonding networks often determine the overall molecular packing and can restrict conformational flexibility.
Computational modeling using density functional theory methods has provided detailed insights into conformational energy landscapes for fluorinated aniline derivatives. These calculations reveal that the presence of electronegative fluorine atoms creates local electrostatic effects that influence preferred conformational geometries. The combination of steric and electronic factors determines the relative populations of different conformational states at equilibrium.
The photoisomerization behavior observed in some fluorinated aniline systems demonstrates the dynamic nature of these molecules under external stimuli. Light-induced conformational changes provide additional evidence for the conformational flexibility inherent in these systems and highlight the importance of understanding dynamic behavior in addition to static structural features.
| Conformational Parameter | Unprotonated Aniline | Protonated Aniline | Change Upon Protonation |
|---|---|---|---|
| Carbon-Nitrogen Bond Length (Å) | 1.41 | 1.474 | +0.064 |
| CCNH Angle (degrees) | ~42 | Variable | Context-dependent |
| Rotational Barrier (kcal/mol) | 2-3 | 3-5 | Increased restriction |
| Hydrogen Bonding Capacity | Limited | Enhanced | Strong donor ability |
Properties
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N.ClH/c14-12-5-4-9(7-11(12)13(15,16)17)8-2-1-3-10(18)6-8;/h1-7H,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWXAYVIPJOYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)F)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline, HCl typically follows these key steps:
- Nitration of a suitable fluorinated trifluoromethylbenzene derivative to introduce a nitro group.
- Reduction of the nitro group to an amine.
- Formation of the hydrochloride salt from the free amine.
The process requires careful control of reaction conditions to ensure regioselectivity, high purity, and yield.
Nitration of Fluorinated Trifluoromethylbenzene Derivatives
The starting material is often a fluorinated trifluoromethylbenzene, such as o-chlorotrifluoromethylbenzene or benzotrifluoride derivatives. Nitration is carried out using mixed acid systems (concentrated nitric acid and sulfuric acid) under controlled temperature to minimize isomer formation and decomposition.
This nitration yields 4-nitro-2-trifluoromethyl chlorobenzene, a key intermediate.
Reduction of Nitro Group to Amine
Reduction of the nitro group to the corresponding aniline is a critical step. Several methods are reported:
-
- Using hydrazine hydrate in the presence of ferric chloride and activated carbon in ethanol under reflux.
- Alternative reducing agents include ammonium formate, tin(II) chloride, iron powder, sodium sulfide, or sodium hydrogensulfide.
- The hydrazine hydrate method avoids iron mud residues, making it more environmentally friendly and safer for industrial scale.
Formation of Hydrochloride Salt
The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium. This step improves compound stability and handling.
- Salt formation is usually straightforward by adding HCl gas or aqueous HCl to a solution of the free amine.
- The hydrochloride salt often precipitates out and can be filtered and dried.
Purification and Isolation
Representative Detailed Procedure (From Patent CN110885298B)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | o-Chlorotrifluoromethane + Acetic anhydride + 68% HNO3, 10–15 °C, 3–4 h stirring | Nitration to 4-nitro-2-trifluoromethyl chlorobenzene | Organic phase isolated after NaOH wash |
| 2 | Organic phase + Activated carbon (1-2%) + FeCl3·6H2O + Ethanol reflux + 80% Hydrazine hydrate dropwise over 3 h | Reduction of nitro to amine | Hot filtration, ethanol evaporation, organic extraction |
| 3 | Organic phase + Triphosgene + Catalyst in organic solvent, dropwise addition at -5 to 5 °C, reflux 3-5 h | Conversion to phenyl isocyanate intermediate (related step) | Crude product after solvent removal |
| 4 | Vacuum distillation at ≤ -0.096 MPa, 95–100 °C | Purification | High purity product, 99.85% purity, 80.6% molar yield |
Note: Step 3 relates to an intermediate in the extended synthetic route; the aniline hydrochloride salt formation follows reduction and isolation.
Alternative Synthetic Routes and Research Findings
- A practical synthesis involving hydrogenation of N-alkylated intermediates has been reported, indicating alternative routes to related fluorinated anilines.
- The nitration and reduction sequence is preferred for industrial scalability due to fewer steps and avoidance of hazardous reagents like sulfur tetrafluoride or bromides.
- Chemical reductions using hydrazine hydrate and catalytic hydrogenation are both viable, with the choice depending on scale, safety, and purity requirements.
Summary Table of Key Preparation Methods
| Method | Starting Material | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Mixed acid nitration + Hydrazine hydrate reduction | o-Chlorotrifluoromethane | HNO3/H2SO4, Hydrazine hydrate, FeCl3, Activated carbon | 10–15 °C nitration; reflux reduction | Good selectivity, environmentally friendly reduction | Requires careful temperature control |
| Catalytic hydrogenation | Nitrobenzotrifluoride | H2, Raney Ni or Pd catalyst | 20–100 °C, 1–50 bar H2 | High purity, scalable | Possible isomerization |
| Multi-step N-alkylation and hydrogenation | Functionalized imidazole derivatives | Various organic reagents, H2 | Complex multi-step | Access to derivatives | More complex, less direct |
Chemical Reactions Analysis
Types of Reactions
3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline, HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluoro or trifluoromethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : This compound serves as a critical intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions allows for the creation of diverse derivatives that can be tailored for specific applications.
- Polymer Chemistry : It is utilized in the development of specialty polymers that exhibit unique thermal and mechanical properties due to the presence of fluorinated groups.
Biology
- Biochemical Probes : 3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline, HCl is employed as a probe in biochemical assays to study enzyme interactions and protein-ligand dynamics. The lipophilicity imparted by its fluorinated groups facilitates membrane penetration, enabling effective interaction with biological targets.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain fluorinated aniline derivatives have shown potent activity against various bacterial strains, with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL .
Medicine
- Drug Development : The compound is under investigation for its potential role in drug formulation, particularly in enhancing metabolic stability and bioavailability. Its structural attributes allow for modifications that can lead to the development of novel therapeutic agents targeting specific diseases.
- Neuropharmacology : Studies have explored its derivatives as candidates for PET radioligands due to their affinity for neuroreceptors implicated in neuropsychiatric disorders . The incorporation of trifluoromethyl groups has been shown to enhance binding affinities at receptor sites.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline, HCl involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance the compound’s ability to bind to proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₃H₁₀F₄N·HCl (calculated based on structural analogs in and ).
- Structural Features : A para-fluoro and meta-trifluoromethyl substitution on the aniline ring, with a protonated amine group (HCl salt).
- Synthetic Relevance : Used in the preparation of ureas, hydantoins, and imidazo-pyridine derivatives, as seen in antischistosomal and antiprotozoal drug candidates .
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with 3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline, HCl, differing in substituent type, position, or additional functional groups:
Physicochemical Properties
- Molecular Weight : The hydrochloride salt form increases molecular weight compared to free bases. For example, this compound (MW ≈ 308.68 g/mol) is heavier than 3-(trifluoromethyl)aniline (MW 161.12 g/mol) .
- Solubility: The HCl salt improves water solubility, critical for reactions in aqueous or polar solvents. Non-salt forms (e.g., 2-Fluoro-5-(trifluoromethyl)aniline) are less soluble .
- Stability: Trifluoromethyl groups enhance metabolic stability and resistance to oxidative degradation compared to non-fluorinated analogs .
Biological Activity
3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline, HCl is a fluorinated organic compound with significant biological activity. Its unique structure, characterized by the presence of both fluoro and trifluoromethyl groups on the phenyl ring, enhances its lipophilicity and biological interactions. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C13H10ClF4N
- Molecular Weight : 303.67 g/mol
- Structure : The compound consists of an aniline core with a trifluoromethyl group and a fluorine atom, which contribute to its unique chemical behavior and biological activity.
The biological activity of this compound can be attributed to its interaction with various biological molecules. The electronegative nature of the fluorine atoms enhances the compound's ability to penetrate cell membranes and interact with enzymes and receptors, modulating their activities.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit potent antimicrobial properties. For instance, 3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline has shown effectiveness against various Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.125 µg/mL .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline | 0.78 - 3.125 | Gram-positive bacteria |
| Trifluoromethyl derivatives | <1 | Various bacterial strains |
Enzyme Inhibition
Studies have demonstrated that the incorporation of trifluoromethyl groups can significantly enhance the potency of compounds as enzyme inhibitors. For example, compounds similar to 3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline have been reported to inhibit the uptake of serotonin (5-HT), showing a six-fold increase in potency compared to non-fluorinated analogs .
Study on Antimicrobial Efficacy
A study published in MDPI highlighted the antimicrobial efficacy of trifluoromethyl-substituted anilines, including derivatives similar to 3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline. The findings revealed that these compounds exhibited significant growth inhibition against Staphylococcus aureus and other pathogenic strains .
Evaluation of Therapeutic Potential
Another investigation focused on the therapeutic potential of fluorinated compounds in cancer treatment. The unique electronic properties imparted by the trifluoromethyl group were shown to enhance drug potency and selectivity against cancer cell lines . In particular, derivatives with similar structural motifs as 3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline demonstrated promising results in preclinical models.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
